![molecular formula C7H9N3O B177657 2-Aminobenzamide oxime CAS No. 16348-49-5](/img/structure/B177657.png)
2-Aminobenzamide oxime
Overview
Description
2-Aminobenzamide oxime is a compound with the molecular formula C7H9N3O . It is a type of oxime, a class of compounds that are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies .
Synthesis Analysis
Oximes, including 2-Aminobenzamide oxime, are frequently synthesized via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .Molecular Structure Analysis
The molecular structure of 2-Aminobenzamide oxime includes dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon . The InChI representation of the molecule isInChI=1S/C7H9N3O/c8-6-4-2-1-3-5 (6)7 (9)10-11/h1-4,11H,8H2, (H2,9,10)
. Chemical Reactions Analysis
Oximes have unique reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .Physical And Chemical Properties Analysis
The molecular weight of 2-Aminobenzamide oxime is 151.17 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 151.074561919 g/mol .Scientific Research Applications
Antimicrobial Agents
2-Aminobenzamide derivatives have been synthesized and evaluated as antimicrobial agents . In particular, these compounds have been tested against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungal strains like Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans . One of the compounds in this series showed excellent antifungal activity against Aspergillus fumigatus, more potent than the standard Clotrimazole, and moderate to good antibacterial and antifungal activity against most of the other strains of bacteria and fungi .
Organic Synthesis
2-Aminobenzamide oxime is listed as a building block by suppliers like Sigma-Aldrich, implying its potential use in organic synthesis. However, specific research applications for this purpose are not documented.
Unfortunately, due to the lack of information on research applications, further investigation may be required. This could involve searching scientific databases or contacting researchers in relevant fields to see if they have encountered or utilized 2-Aminobenzamide oxime in their work.
Mechanism of Action
Target of Action
The primary targets of 2-Aminobenzamide oxime are carbohydrates, specifically monosaccharides . It is also known to interact with histone deacetylase (HDAC) enzymes, particularly HDACs 1 and 3 .
Mode of Action
2-Aminobenzamide oxime interacts with its targets through a process known as reductive oxyamination . In this process, monosaccharides undergo an oxime formation reaction with 2-Aminobenzamide oxime and are then readily reduced . When interacting with HDAC enzymes, 2-Aminobenzamide oxime acts as a zinc-binding group .
Biochemical Pathways
The reductive oxyamination process affects the biochemical pathways of monosaccharides . This method circumvents the problem caused by oxime isomers and can be used for the highly sensitive and selective analysis of monosaccharides .
Result of Action
The result of the action of 2-Aminobenzamide oxime is the formation of oximes with monosaccharides . This allows for the qualitative and quantitative analysis of carbohydrates . When interacting with HDAC enzymes, 2-Aminobenzamide oxime can increase FXN mRNA levels and frataxin protein in neuronal cells .
Action Environment
The action of 2-Aminobenzamide oxime can be influenced by various environmental factors.
Future Directions
properties
IUPAC Name |
2-amino-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHYRNQLHEHJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936828 | |
Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzamide oxime | |
CAS RN |
16348-49-5 | |
Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the possible products obtained during the cyclization of 2-aminobenzamide oxime derivatives?
A1: The cyclization of 2-aminobenzamide oxime derivatives can lead to different heterocyclic compounds depending on the reaction conditions, particularly the pH of the medium [, ]. Possible products include:
Q2: Can you provide an example of a specific reaction where the pH influences the cyclization outcome of a 2-aminobenzamide oxime derivative?
A2: While the provided abstracts don't detail specific reaction conditions, the research indicates that the cyclization of a monoacyl 2-aminobenzamide oxime can result in different products depending on the pH []. For instance, under acidic conditions, the reaction might favor the formation of the 2-aminobenzimidazole ring. Conversely, under basic conditions, the reaction might preferentially yield the 4-amino-2-phenylquinazoline 3-oxide. The exact experimental conditions and substituents on the 2-aminobenzamide oxime derivative will ultimately dictate the product distribution.
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